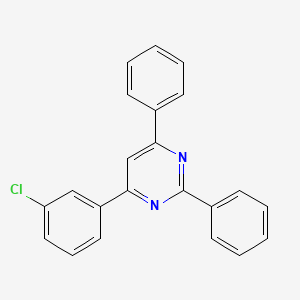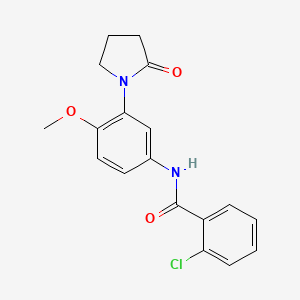
2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-chloro-3-fluorophenoxy)acetic acid” is a chemical compound with the CAS Number: 331-41-9 . It has a molecular weight of 204.58 . The compound is a powder in its physical form .
Molecular Structure Analysis
The molecular formula of “2-(4-chloro-3-fluorophenoxy)acetic acid” is C8H6ClFO3 . The InChI code is 1S/C8H6ClFO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The boiling point of “2-(4-chloro-3-fluorophenoxy)acetic acid” is predicted to be 305.4±27.0 °C . The density is predicted to be 1.453±0.06 g/cm3 . The pKa is predicted to be 3.00±0.10 . The melting point is 132-134 °C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The synthesis of quinoxaline derivatives, including those similar to 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline, has been explored for their potential antimicrobial activities. Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring. These compounds were then tested for their antimicrobial activity, indicating the broader potential of such compounds in the development of new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).
Development of Synthetic Routes for Phenylquinoxaline Monomers
Baek and Harris (2005) focused on developing efficient synthetic routes for phenylquinoxaline monomers, which are crucial for producing polymers with specific properties. They aimed to improve the synthesis process for self-polymerizable phenylquinoxaline monomers, resulting in better yields and cost-effective production. This research contributes to the broader understanding of synthesizing quinoxaline derivatives for various industrial and pharmaceutical applications (Baek & Harris, 2005).
Exploration of Quinoxaline Derivatives as Potential Antitumor Agents
Chou et al. (2010) designed, synthesized, and evaluated a series of 2-phenylquinolin-4-ones (2-PQs), including derivatives similar to 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline, for their cytotoxic activity against tumor cell lines. Their research demonstrated significant inhibitory activity, suggesting the potential of these derivatives as antitumor agents. This highlights the versatility of quinoxaline derivatives in medicinal chemistry, particularly in cancer research (Chou et al., 2010).
Antimalarial Activity of Arylaminoquinoxalines
Rangisetty et al. (2001) synthesized arylaminoquinoxalines by condensing 2-chloroquinoxaline with Mannich bases, resulting in compounds that showed moderate antimalarial activity in mice. This research indicates the potential of quinoxaline derivatives, including those structurally related to 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline, in the development of new antimalarial drugs (Rangisetty, Gupta, Prasad, Srinivas, Sridhar, Parimoo, & Veeranjaneyulu, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c1-9-15(19-14-5-3-2-4-13(14)18-9)20-10-6-7-11(16)12(17)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPZARLHTWEWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2937317.png)

![[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2937319.png)

![4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2937322.png)

![3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![Methyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2937328.png)


![2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2937332.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2937333.png)
![Cyclohexyl [(3,4-dimethoxyphenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2937334.png)